LTD4 Receptor Binding Affinity: MK-571 Ki Values Compared to Natural Ligand and Clinically Used Antagonists
MK-571 demonstrates subnanomolar binding affinity for the CysLT1 receptor in guinea pig lung membranes (Ki = 0.22 ± 0.15 nM, n=35) and low nanomolar affinity in human lung membranes (Ki = 2.1 ± 1.8 nM, n=29) [1]. This affinity exceeds that of the endogenous ligand LTC4 for the same binding site (IC50 = 23 ± 11 μM in guinea pig, representing a >100,000-fold selectivity window) [1]. In a direct comparative binding study in sheep lung, the rank order of potency for LTD4 receptor binding was LTD4 > ONO-1078 > ICI 204,219 > MK-571 > LTE4 > LTC4 > BAY u9773 > LTB4, quantitatively positioning MK-571 among potent antagonists while distinguishing it from dual antagonists like BAY u9773 [2]. The human Ki of 2.1 nM [1] compares favorably to the clinically approved antagonist montelukast (Ki = 2.3 nM in human lung) [3].
| Evidence Dimension | CysLT1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Guinea pig lung: Ki = 0.22 ± 0.15 nM (n=35); Human lung: Ki = 2.1 ± 1.8 nM (n=29) |
| Comparator Or Baseline | LTC4 (guinea pig lung): IC50 = 23 ± 11 μM; Montelukast (human lung): Ki = 2.3 nM; BAY u9773: lower potency than MK-571 in rank order |
| Quantified Difference | >100,000-fold selectivity for LTD4 over LTC4 binding; Rank order potency LTD4 > ONO-1078 > ICI 204,219 > MK-571 > LTE4 > LTC4 > BAY u9773 |
| Conditions | [3H]LTD4 radioligand binding assay using isolated guinea pig and human lung membrane preparations |
Why This Matters
The subnanomolar guinea pig Ki and low nanomolar human Ki establish MK-571 as a high-affinity CysLT1 tool suitable for cross-species studies, while the >100,000-fold selectivity over LTC4 binding ensures CysLT1-specific signal attribution without CysLT2 receptor confounding.
- [1] Jones TR, Zamboni R, Belley M, et al. Pharmacology of L-660,711 (MK-571): a novel potent and selective leukotriene D4 receptor antagonist. Can J Physiol Pharmacol. 1989;67(1):17-28. View Source
- [2] Mong S, Wu HL, Wong A, et al. Characterization of specific binding sites for cysteinyl leukotrienes in sheep lung. J Pharmacol Exp Ther. 1994;271(1):176-183. View Source
- [3] Jones TR, Labelle M, Belley M, et al. Pharmacology of montelukast sodium (Singulair), a potent and selective leukotriene D4 receptor antagonist. Can J Physiol Pharmacol. 1995;73(2):191-201. View Source
